molecular formula C18H14NNaO5S B124331 Picomonosulfate sodium CAS No. 32500-19-9

Picomonosulfate sodium

Cat. No. B124331
CAS RN: 32500-19-9
M. Wt: 379.4 g/mol
InChI Key: JHXGMACYSBECRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .


Synthesis Analysis

The synthesis of this compound is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .

Scientific Research Applications

Clinical Efficacy in Bowel Preparation Picomonosulfate sodium, combined with magnesium citrate, is a recognized bowel cleansing agent used before diagnostic procedures such as colonoscopies or surgical interventions. Clinical studies have shown that this compound is at least as effective and well-tolerated as other oral agents for bowel preparation. Its effectiveness extends across different patient populations, including adults, adolescents, and children, offering a viable option for ensuring a clean bowel. However, further research is needed to fully establish its position and comparative efficacy in pre-procedural preparation (Sheridan M. Hoy et al., 2009).

Safety and Tolerance Concerning safety and tolerance, this compound is generally well-received by patients, with adverse events mainly being mild to moderate and gastrointestinal in nature. This profile suggests its suitability for a wide range of patients requiring bowel preparation. It's crucial, however, to monitor for any potential electrolyte imbalances or dehydration risks, especially in vulnerable populations such as the elderly or those with pre-existing conditions (Sheridan M. Hoy et al., 2009).

Pharmacological Properties and Mechanism Pharmacologically, this compound acts by increasing the frequency and force of peristalsis and retaining fluids in the colon, thereby facilitating bowel cleansing. It serves as a stimulant laxative when combined with magnesium citrate, which functions as an osmotic laxative. This dual action contributes to its efficacy as a bowel preparation agent. Notably, this compound undergoes minimal absorption, which minimizes systemic side effects and focuses its action on the colon (Sheridan M. Hoy et al., 2009).

Comparative Studies and Recommendations Comparative studies and recommendations suggest the need for further research to accurately position this compound among bowel preparation options. While it is a useful option for colon and rectum preparation, understanding its relative efficacy and safety compared to other agents is crucial for optimizing patient care and procedural outcomes (Sheridan M. Hoy et al., 2009).

Mechanism of Action

Target of Action

Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .

Mode of Action

This compound works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .

Biochemical Pathways

It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.

Pharmacokinetics

It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .

Result of Action

The primary result of this compound’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .

Safety and Hazards

While specific safety data sheets for Picomonosulfate sodium were not found, it’s important to handle all chemicals with care. Safety data sheets for similar compounds suggest potential hazards such as skin, eye, and respiratory tract irritation .

properties

{ "Design of Synthesis Pathway": "The synthesis pathway of Picomonosulfate sodium involves the reaction between Picric acid and Sodium bisulfate.", "Starting Materials": [ "Picric acid", "Sodium bisulfate" ], "Reaction": [ "Step 1: Dissolve 1 mole of Picric acid in water.", "Step 2: Add 1 mole of Sodium bisulfate to the solution.", "Step 3: Heat the mixture at 80-90°C for 2-3 hours.", "Step 4: Cool the mixture to room temperature.", "Step 5: Filter the precipitated Picomonosulfate sodium.", "Step 6: Wash the product with water and dry it in a desiccator." ] }

CAS RN

32500-19-9

Molecular Formula

C18H14NNaO5S

Molecular Weight

379.4 g/mol

IUPAC Name

sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1

InChI Key

JHXGMACYSBECRB-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]

synonyms

4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1);  _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt;  4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.